Cas no 1806304-24-4 (Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate)
Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate
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- Inchi: 1S/C10H8F4O2/c1-2-16-10(15)6-3-5(11)4-7(12)8(6)9(13)14/h3-4,9H,2H2,1H3
- InChI Key: ZLCKVRSDTWWOAT-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(C(=O)OCC)=C1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- XLogP3: 3
- Topological Polar Surface Area: 26.3
Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003567-250mg |
Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate |
1806304-24-4 | 97% | 250mg |
470.40 USD | 2021-05-31 | |
| Alichem | A015003567-500mg |
Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate |
1806304-24-4 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
| Alichem | A015003567-1g |
Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate |
1806304-24-4 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate
Ethyl 3,5-Difluoro-2-(Difluoromethyl)Benzoate: A Comprehensive Overview
Ethyl 3,5-difluoro-2-(difluoromethyl)benzoate, with the CAS number 1806304-24-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which incorporates multiple fluorine atoms, making it a valuable component in various applications. The benzoate moiety serves as the backbone of this molecule, while the difluoro and difluoromethyl substituents contribute to its distinctive chemical properties.
Recent studies have highlighted the importance of fluorinated compounds like ethyl 3,5-difluoro-2-(difluoromethyl)benzoate in drug discovery and material synthesis. The presence of fluorine atoms enhances the molecule's stability and bioavailability, making it a promising candidate for pharmaceutical applications. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of antiviral and anticancer agents.
The synthesis of ethyl 3,5-difluoro-2-(difluoromethyl)benzoate involves a multi-step process that typically begins with the preparation of the benzoic acid derivative. Advanced techniques such as electrophilic substitution and nucleophilic acyl substitution are employed to introduce the fluorine-containing groups. The use of palladium-catalyzed coupling reactions has also been reported in some cases, enabling precise control over the substitution pattern on the aromatic ring.
In terms of physical properties, ethyl 3,5-difluoro-2-(difluoromethyl)benzoate exhibits a high melting point due to its rigid molecular structure. Its solubility in organic solvents such as dichloromethane and acetonitrile makes it suitable for use in various chemical reactions. The compound's fluorescence properties have also been studied extensively, with findings suggesting potential applications in sensing and imaging technologies.
One of the most intriguing aspects of this compound is its role in materials science. Scientists have investigated its ability to form self-assembled monolayers on surfaces, which could be utilized in the development of advanced coatings and sensors. The fluorinated groups contribute to the hydrophobicity and mechanical stability of these monolayers, making them ideal for use in harsh environmental conditions.
Moreover, ethyl 3,5-difluoro-2-(difluoromethyl)benzoate has been explored as a precursor for polymer synthesis. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored properties. These materials exhibit excellent thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics industries.
The environmental impact of this compound has also been a topic of recent research. Studies have shown that ethyl 3,5-difluoro-2-(difluoromethyl)benzoate degrades slowly under aerobic conditions due to its stable fluorinated structure. However, its persistence in the environment raises concerns about potential bioaccumulation. Researchers are actively exploring methods to enhance its biodegradability while maintaining its desirable chemical properties.
In conclusion, ethyl 3,5-difluoro-2-(difluoromethyl)benzoate is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool in modern chemistry. As research continues to uncover new uses for this compound, it is expected to play an even more significant role in advancing scientific and technological innovations.
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